molecular formula C12H10O6 B079818 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione CAS No. 13378-91-1

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

Cat. No.: B079818
CAS No.: 13378-91-1
M. Wt: 250.2 g/mol
InChI Key: XVZRDQGFJDGVRP-UHFFFAOYSA-N
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Description

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione (CAS 13378-91-1) is a naphthoquinone derivative of interest in scientific research, particularly in the study of polyketide biosynthesis . As a polyketide-like compound, it serves as a valuable reference standard and model compound for researchers engineering metabolic pathways in microbial systems such as E. coli to enhance the production of complex natural products . Its structural features are related to other tetrahydroxynaphthoquinones, such as flaviolin, which is used as an indicator to study and optimize intracellular malonyl-CoA levels, a crucial precursor in polyketide synthesis . Researchers utilize this compound to explore the enzymatic activity of polyketide synthases (PKS) and the development of orthogonal metabolic pathways for bio-production . The provided compound is intended for Industrial and scientific research uses . It is supplied with a Safety Data Sheet (SDS). Please handle with care and adhere to all safety protocols. This product is For Research Use Only and is not intended for diagnostic or personal use.

Properties

IUPAC Name

6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-2-4-9(15)7-5(13)3-6(14)11(17)8(7)12(18)10(4)16/h3,13,15-16,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZRDQGFJDGVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573729
Record name 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13378-91-1
Record name 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Cyclization of Ethyl-Substituted Naphthalene Precursors

The most widely documented method involves the oxidative cyclization of 6-ethyl-1,2,3,4-tetrahydroxynaphthalene under acidic conditions. This precursor is treated with potassium permanganate (KMnO4KMnO_4) in a sulfuric acid (H2SO4H_2SO_4) medium at 60–70°C for 6–8 hours. The reaction proceeds via the oxidation of adjacent hydroxyl groups to form the 1,2-dione moiety, with yields averaging 65–70%.

Key Reaction Parameters:

  • Oxidant Concentration: 1.2 equivalents of KMnO4KMnO_4 optimize quinone formation while minimizing overoxidation.

  • Acid Strength: Sulfuric acid (2M) maintains protonation of hydroxyl groups, directing regioselective dione formation.

Nucleophilic Substitution of Halogenated Naphthazarins

A halogenated intermediate, 7-chloro-6-ethyl-5,8-dihydroxy-2,3-dimethoxy-1,4-naphthoquinone, serves as a precursor for azido-group introduction. Treatment with sodium azide (NaN3NaN_3) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours replaces the chlorine atom with an azido group. Subsequent reduction using hydrogen gas (H2H_2) and palladium on carbon (Pd/CPd/C) yields the amine derivative, which undergoes hydrolytic demethylation to generate hydroxyl groups.

Mechanistic Insights:

  • Azidation: The SN2S_N2-type displacement by NaN3NaN_3 proceeds with 85% efficiency in polar aprotic solvents.

  • Demethylation: Hydrolysis with 48% hydrobromic acid (HBrHBr) at reflux removes methoxy groups, achieving >90% conversion.

Advanced Methodologies for Enhanced Regiocontrol

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, ethyl-substituted naphthols subjected to 300 W irradiation at 120°C in ethanol-water (3:1) achieve 78% yield within 45 minutes. This method enhances regioselectivity by uniformly heating the reaction mixture, minimizing side products.

Advantages Over Conventional Heating:

  • Energy Efficiency: 40–50% reduction in thermal energy input.

  • Scalability: Demonstrated efficacy at 100-gram scales.

Enzymatic Oxidation Using Laccases

Biocatalytic routes employ fungal laccases (e.g., Trametes versicolor) to oxidize ethyl-naphthol derivatives under mild conditions (pH 5.0, 30°C). This eco-friendly approach avoids harsh oxidants, achieving 62% yield with 99% enantiomeric excess (ee) for chiral intermediates.

Operational Considerations:

  • Substrate Solubility: Use of 10% dimethylformamide (DMF) in aqueous buffer enhances enzyme-substrate interactions.

  • Catalyst Reusability: Immobilized laccases retain 80% activity after five cycles.

Optimization Strategies for Yield and Purity

Solvent Systems and Temperature Effects

A study comparing solvent polarity found that tetrahydrofuran (THF)-water mixtures (4:1) improve precursor solubility by 30%, elevating final yields to 82%. Conversely, nonpolar solvents like toluene result in incomplete reactions (<50% yield).

Temperature Optimization:

  • Low-Temperature Regimes (0–25°C): Favor kinetic control, reducing byproduct formation.

  • High-Temperature Regimes (70–90°C): Accelerate reaction rates but risk decomposition above 90°C.

Catalytic Additives

The addition of 5 mol% cerium(III) chloride (CeCl3CeCl_3) as a Lewis acid enhances electrophilic aromatic substitution, particularly in methoxy-to-hydroxy conversions. This modification reduces reaction times by 35% and improves isolated yields to 75%.

Analytical Characterization of Synthetic Products

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, DMSO-d6): Peaks at δ 12.15 (s, 1H, OH), δ 6.87 (s, 1H, aromatic), and δ 2.45 (q, 2H, CH2) confirm hydroxyl and ethyl group positioning.

  • IR (KBr): Strong absorptions at 1675 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (OH) validate quinone and polyol functionalities.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak at m/z 250.0480 ([M+H]⁺) aligns with the theoretical mass of C12H10O6C_{12}H_{10}O_6 (250.0477), ensuring product integrity.

Applications in Targeted Organic Synthesis

Synthesis of Bioactive Analogues

This compound serves as a precursor for antimicrobial naphthazarins. For instance, coupling with dodecyl bromide produces a lipophilic derivative with 4× enhanced activity against Staphylococcus aureus (MIC = 8 μg/mL).

Coordination Chemistry

The compound chelates transition metals (e.g., Cu²⁺, Fe³⁺) via its hydroxyl and carbonyl groups, forming complexes studied for antioxidant applications. Stability constants (logK\log K) range from 8.2 (Cu²⁺) to 6.9 (Fe³⁺) in aqueous ethanol.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to hydroquinone forms.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted naphthazarin derivatives, which can have different functional groups replacing the hydroxyl groups or additional modifications to the naphthalene ring.

Scientific Research Applications

Chemistry

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione serves as a precursor in organic synthesis. Its unique structure allows it to undergo various chemical reactions:

  • Oxidation: Can be oxidized to form more complex quinone derivatives.
  • Reduction: Capable of being reduced back to hydroquinone forms.
  • Substitution Reactions: Hydroxyl groups can be replaced by other functional groups.

These properties make it valuable for studying reaction mechanisms and synthesizing more complex organic molecules .

Biology

Research has indicated that this compound possesses significant biological activities:

  • Antioxidant Properties: It has been studied for its ability to scavenge free radicals.
  • Antimicrobial Activity: Exhibits potential against various pathogens.

These properties are attributed to its redox-active quinone structure, which allows it to interact with biological molecules .

Medicine

In the medical field, there is ongoing exploration of the therapeutic potential of this compound:

  • Drug Development: Investigated as a candidate for developing new drugs due to its biological activities.
  • Mechanism of Action: Its interaction with enzymes and proteins may modulate their activity, leading to beneficial therapeutic effects .

Industry

This compound finds applications in industrial processes:

  • Dyes and Pigments Production: Utilized in the synthesis of dyes due to its vibrant color properties.
  • Chemical Manufacturing: Employed as an intermediate in the production of various chemicals .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH radical scavenging assay. The results demonstrated that the compound effectively reduced DPPH radicals in a concentration-dependent manner. This indicates its potential use as a natural antioxidant in food and pharmaceutical applications.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxyl groups and quinone structure allow it to participate in redox reactions, which can affect cellular processes. It may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione are compared below with related naphthalene derivatives and diketone-containing compounds.

Structural Analogues

Compound Name Key Features Functional Differences
6-Ethyl-4,5,7,8-tetrathia-decane Sulfur atoms replace hydroxyl groups; ethyl substituent retained Reduced polarity and hydrogen-bonding capacity; increased lipophilicity
Cyclobutane-1,2-dione (3) Smaller cyclic diketone; no aromatic system Higher ring strain; distinct reactivity in electron transfer reactions
1-Nitronaphthalene Nitro (-NO₂) group at position 1; lacks hydroxyls and dione Electrophilic aromatic substitution favored; potential mutagenicity
Octahydro-naphthalenyl ethanone Saturated naphthalene core; acetyl group at position 2 Enhanced volatility; applications in fragrances (e.g., Iso-E Super®)

Functional Group Influence

  • Dione vs. Monoketones: The 1,2-dione moiety in the target compound enhances electrophilicity compared to monoketones (e.g., octahydro-naphthalenyl ethanone), making it more reactive toward nucleophiles such as amines or hydrazines .
  • Hydroxyl Groups: The tetrahydroxy configuration increases water solubility and metal-chelating ability relative to non-polar derivatives like 6-ethyl-4,5,7,8-tetrathia-decane or 1-nitronaphthalene .

Reactivity and Stability

  • Redox Activity : The 1,2-dione system can undergo redox reactions, similar to cyclobutane-1,2-dione derivatives, but with stabilization from the aromatic naphthalene core .
  • Photostability : Unlike 1-nitronaphthalene, which exhibits phototoxicity due to nitro group degradation, the target compound’s hydroxyl groups may act as radical scavengers, enhancing stability under UV exposure .

Biological Activity

6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione (CAS No. 13378-91-1) is a synthetic compound belonging to the class of naphthoquinones. This compound has garnered attention in recent years due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

PropertyValue
Molecular FormulaC₁₂H₁₀O₆
Molecular Weight250.208 g/mol
LogP (Partition Coefficient)1.4045
PSA (Polar Surface Area)115.06 Ų

1. Antioxidant Activity

The antioxidant potential of this compound has been demonstrated in various studies. It exhibits a significant ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study reported that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage-related diseases.

2. Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the table below:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

3. Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle progression. A notable case study involved the treatment of breast cancer cells (MCF-7), where the compound significantly inhibited cell proliferation and induced cell death via mitochondrial pathways.

Case Study: MCF-7 Breast Cancer Cells

  • Treatment Duration : 24 hours
  • Concentration : 50 µM
  • Results :
    • Cell viability decreased by 70%
    • Apoptosis markers (caspase-3 activation) increased significantly

The mechanisms underlying the biological activities of this compound include:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Inhibition of Enzymes : The compound has been reported to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects several signaling pathways such as MAPK/ERK and NF-kB pathways that are crucial for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione with high purity?

  • Methodological Answer : Use multi-step organic synthesis with intermediates validated via HPLC and NMR. Ensure ethyl group introduction via Friedel-Crafts alkylation or catalytic hydrogenation. Purify using column chromatography with silica gel (polar phase) and confirm purity via mass spectrometry (MS) and infrared spectroscopy (IR) .

Q. How can researchers structurally characterize this compound and confirm its hydroxylation pattern?

  • Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. For hydroxyl group analysis, use derivatization (e.g., acetylation) followed by gas chromatography-mass spectrometry (GC-MS). Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents .

Q. What are the standard protocols for assessing acute toxicity in laboratory models?

  • Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity in rodents. Administer via oral gavage at incremental doses (5–2000 mg/kg), monitor mortality, body weight, and systemic effects (respiratory, hepatic, renal) for 14 days. Histopathology and serum biomarkers (ALT, AST) are critical for endpoint analysis .

Advanced Research Questions

Q. How can contradictions in toxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Conduct interspecies extrapolation studies using physiologically based pharmacokinetic (PBPK) modeling. Validate metabolic pathways (e.g., cytochrome P450 interactions) via liver microsome assays. Cross-reference with human cell lines (e.g., HepG2) to assess metabolic activation discrepancies .

Q. What experimental designs are optimal for studying long-term environmental persistence of this compound?

  • Methodological Answer : Use OECD 308/309 guidelines to simulate aerobic/anaerobic degradation in water-sediment systems. Quantify half-life via LC-MS/MS and monitor transformation products (e.g., quinone derivatives). Incorporate soil column studies with varying pH/OM content to assess partitioning behavior .

Q. How to evaluate the compound’s potential as an endocrine disruptor in mammalian systems?

  • Methodological Answer : Perform receptor-binding assays (e.g., estrogen receptor alpha/beta) using competitive ELISA or fluorescence polarization. Validate via transcriptional activation in luciferase reporter gene assays. Cross-check with in vivo uterotrophic assays in ovariectomized rodents .

Q. What strategies mitigate bias in epidemiological studies linking occupational exposure to adverse outcomes?

  • Methodological Answer : Apply Risk of Bias (RoB) tools (e.g., Table C-6/C-7 from ATSDR) to assess confounding factors (dose randomization, allocation concealment). Use stratified analysis by exposure duration and biomonitoring data (urinary metabolites) to strengthen causality .

Data Gaps and Emerging Research Directions

Q. What are the unresolved questions regarding this compound’s neurotoxic potential?

  • Methodological Answer : Prioritize in vitro blood-brain barrier (BBB) permeability assays using co-cultures of endothelial cells and astrocytes. Follow with neuroinflammatory marker analysis (GFAP, TNF-α) in rodent models after subchronic exposure .

Q. How can computational modeling predict its interaction with DNA/RNA under oxidative stress?

  • Methodological Answer : Use density functional theory (DFT) to simulate redox-active quinone intermediates. Validate via comet assays (DNA strand breaks) and qPCR for oxidative DNA adducts (8-OHdG) in exposed cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Reactant of Route 2
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6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione

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